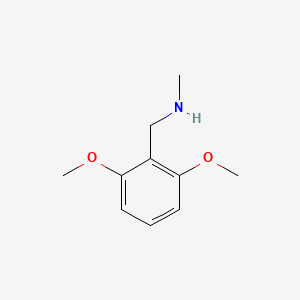
Amca-X
Descripción general
Descripción
Amca-X, also known as 6-((7-amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester, is an amine-reactive fluorophore. It is widely used in biochemical research for labeling proteins, antibodies, and other biomolecules. This compound emits blue fluorescence with excitation and emission maxima at approximately 353 nm and 442 nm, respectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction typically occurs in anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under basic conditions (pH 8.5) .
Industrial Production Methods: In industrial settings, the production of Amca-X involves large-scale synthesis using automated reactors. The process includes stringent control of reaction conditions to ensure high yield and purity. The final product is purified through techniques such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: Amca-X primarily undergoes substitution reactions due to its amine-reactive succinimidyl ester group. It reacts with primary amines on proteins and other biomolecules to form stable amide bonds .
Common Reagents and Conditions:
Reagents: Anhydrous DMSO or DMF, sodium borate buffer (pH 8.5), primary amine-containing biomolecules.
Major Products: The major product of the reaction between this compound and a primary amine is a covalent conjugate where the fluorophore is attached to the biomolecule via an amide bond .
Aplicaciones Científicas De Investigación
Amca-X is extensively used in various scientific research fields:
Chemistry: It is used for labeling and tracking chemical reactions involving amine-containing compounds.
Biology: this compound is employed in fluorescence microscopy for visualizing cellular structures and processes.
Medicine: In medical research, this compound-conjugated antibodies are used for detecting specific proteins in diagnostic assays.
Mecanismo De Acción
Amca-X exerts its effects through fluorescence. When excited by ultraviolet light, it absorbs energy and emits light at a longer wavelength, producing blue fluorescence. This property allows researchers to visualize and track the labeled biomolecules within cells or tissues.
Comparación Con Compuestos Similares
Alexa Fluor 350: Another amine-reactive fluorophore with similar excitation and emission properties but higher water solubility.
Marina Blue: A blue-fluorescent dye used for similar applications but with different spectral properties.
Pacific Blue: Another blue-fluorescent dye with distinct excitation and emission maxima.
Uniqueness of Amca-X: this compound is unique due to its high fluorescence quantum yield and stability, making it ideal for long-term imaging and tracking experiments. Its succinimidyl ester group ensures efficient and stable conjugation with primary amines, providing reliable labeling of biomolecules .
Propiedades
IUPAC Name |
6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-11-13-7-6-12(19)9-15(13)25-18(24)14(11)10-16(21)20-8-4-2-3-5-17(22)23/h6-7,9H,2-5,8,10,19H2,1H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOVHCLIOSWISU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenesulfonamide](/img/structure/B3039076.png)

amine](/img/structure/B3039079.png)
![4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine](/img/structure/B3039081.png)
![3-[(4-Chlorobenzyl)sulfinyl]-1,2-propanediol](/img/structure/B3039085.png)



![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B3039090.png)





